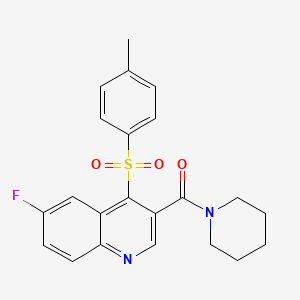

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra . For example, the 1H-NMR spectrum of a related compound showed peaks at various positions, indicating the presence of different types of hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, structure-activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a related compound showed a melting point of 302–306°C . The 1H-NMR spectrum of the compound showed peaks at various positions, indicating the presence of different types of hydrogen atoms in the molecule .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Characterization : A study by Prasad et al. (2018) involved the preparation of a novel bioactive heterocycle closely related to the chemical structure of interest. This compound was evaluated for antiproliferative activity, and its structure was characterized using various spectroscopic methods, highlighting the potential of such compounds in medicinal chemistry (Prasad et al., 2018).

Potential Therapeutic Uses

- Antiproliferative Activity : The same study by Prasad et al. also investigated the antiproliferative activity of the synthesized compound, suggesting its potential application in cancer research. The structural stability, indicated by inter and intra-molecular hydrogen bonds, could account for its bioactivity and stability as a pharmaceutical agent (Prasad et al., 2018).

- Antimycobacterial Activities : Novel fluoroquinolones, including structures similar to the query compound, have been synthesized and evaluated for their in vitro and in vivo antimycobacterial activities against various Mycobacterium strains. One study found that certain derivatives demonstrated significant activity, suggesting their potential as antimicrobial agents (Senthilkumar et al., 2009).

Pharmacokinetic Studies

- Metabolite Identification and Transporter-Mediated Excretion : Research into the human metabolites of related compounds has provided insight into their pharmacokinetics, including identification in human urine, plasma, and feces. Such studies are crucial for understanding the drug's metabolism, excretion, and the role of transporter-mediated excretion in renal and hepatic elimination (Umehara et al., 2009).

Safety And Hazards

Future Directions

The future directions in the research of similar compounds involve the design and development of new drugs with potential antimicrobial activity. The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

properties

IUPAC Name |

[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-15-5-8-17(9-6-15)29(27,28)21-18-13-16(23)7-10-20(18)24-14-19(21)22(26)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJATLCTECXZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2965761.png)

![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)

![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)

![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)